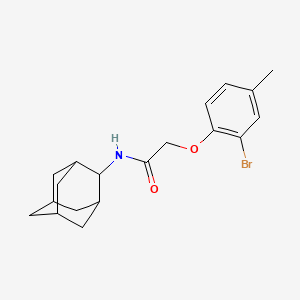![molecular formula C17H26N4O B6010705 N-1-adamantyl-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B6010705.png)
N-1-adamantyl-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-adamantyl-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]urea, also known as AUDA, is a potent inhibitor of soluble epoxide hydrolase (sEH). sEH is an enzyme that converts epoxyeicosatrienoic acids (EETs) into their corresponding diols, which are less active and have reduced biological effects. AUDA has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, inflammation, and pain.
Mechanism of Action
N-1-adamantyl-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]urea works by inhibiting sEH, which leads to an increase in the levels of EETs. EETs have various biological effects, including vasodilation, anti-inflammatory effects, and analgesic effects. By inhibiting sEH, this compound can enhance the biological effects of EETs and potentially provide therapeutic benefits in various diseases.
Biochemical and physiological effects:
This compound has been shown to increase the levels of EETs in various tissues, including the heart, kidney, and liver. EETs have various biological effects, including vasodilation, anti-inflammatory effects, and analgesic effects. This compound has been shown to lower blood pressure in hypertensive animals and reduce inflammation in various tissues. Additionally, this compound has been shown to reduce pain sensation in animal models of pain.
Advantages and Limitations for Lab Experiments
N-1-adamantyl-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]urea has several advantages for lab experiments, including its potency and selectivity for sEH inhibition. This compound has been extensively studied in various animal models, and its effects have been well characterized. However, this compound has some limitations, including its relatively low solubility in aqueous solutions and potential toxicity at high doses.
Future Directions
The potential therapeutic applications of N-1-adamantyl-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]urea are still being explored, and several future directions can be pursued. One potential direction is the development of more potent and selective sEH inhibitors based on the structure of this compound. Another direction is the investigation of the effects of this compound on other biological pathways, such as the immune system and the nervous system. Additionally, the potential use of this compound in combination with other drugs for synergistic effects should be explored. Finally, clinical trials should be conducted to investigate the safety and efficacy of this compound in human subjects.
Synthesis Methods
N-1-adamantyl-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]urea can be synthesized through a multi-step process involving the reaction of 1-adamantylamine with ethyl chloroformate, followed by reaction with pyrazole-4-carboxylic acid and subsequent treatment with urea. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
N-1-adamantyl-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]urea has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, this compound has been shown to lower blood pressure by increasing the levels of EETs, which have vasodilatory effects. This compound has also been studied for its anti-inflammatory effects, as EETs have been shown to reduce inflammation in various tissues. Additionally, this compound has been studied for its potential analgesic effects, as EETs have been shown to reduce pain sensation.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[(1-ethylpyrazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c1-2-21-11-15(10-19-21)9-18-16(22)20-17-6-12-3-13(7-17)5-14(4-12)8-17/h10-14H,2-9H2,1H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVBGWXEJZXGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6010627.png)
![[3-(3-chlorobenzyl)-1-(8-quinolinylsulfonyl)-3-piperidinyl]methanol](/img/structure/B6010650.png)
![ethyl 1-[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6010656.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6010670.png)
![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide](/img/structure/B6010672.png)
![3-{[(4-hydroxyphenyl)amino]carbonyl}-2-pyrazinecarboxylic acid](/img/structure/B6010678.png)

![methyl 2-({[(4-pyridinylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6010688.png)
![(2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B6010691.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B6010700.png)
![2-hydroxy-3-methoxybenzaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B6010716.png)
![3-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6010718.png)

